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Introduction

Psoromic acid is a naturally occurring lichen depsidone with the molecular formula C1sH140Os.
[1] First isolated from lichens, it has garnered significant interest due to its biological activities,
including antiviral properties. The total synthesis of psoromic acid represents a notable
achievement in natural product synthesis, addressing challenges in the construction of its
complex dibenzo[b,e][1][2]dioxepin-6-0ne core and the strategic installation of its functional
groups. The first total synthesis was reported by Tony Sala and Melvyn V. Sargent in 1979,
providing a foundational route for accessing this and structurally related compounds. This
document provides detailed application notes and protocols based on the seminal work of Sala
and Sargent, intended to guide researchers in the synthesis of psoromic acid.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach to psoromic acid hinges on the convergent assembly of two key
aromatic fragments, followed by a series of functional group manipulations to complete the
natural product. The core of the strategy involves the formation of a diaryl ether linkage,
followed by the construction of the depsidone's seven-membered ring.

A high-level overview of the synthetic strategy is depicted in the following workflow diagram.
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Caption: Synthetic workflow for the total synthesis of Psoromic acid.

Experimental Protocols

The following protocols are based on the general steps outlined in the literature for the total
synthesis of psoromic acid.[1][3][4] Note: Detailed experimental procedures, including precise
reagent quantities, reaction times, and yields for each step of the original synthesis by Sala and
Sargent, could not be fully retrieved from the available literature. The following are generalized
protocols for the key transformations.

Synthesis of the Diaryl Ether Intermediate via Ullmann
Reaction

The Ulimann reaction is a cornerstone of this synthesis, forming the crucial diaryl ether linkage
between the two aromatic precursors.

e Protocol:

o To a solution of the protected phenolic A-ring precursor (isopropyl ether) in a high-boiling
solvent such as pyridine or DMF, add the brominated B-ring precursor.

o Add copper powder or a copper(l) salt (e.g., Cul) and a base (e.g., potassium carbonate).
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o Heat the reaction mixture at an elevated temperature (typically 150-200 °C) under an inert
atmosphere (e.g., nitrogen or argon) for several hours.

o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, cool the reaction mixture and filter to remove the copper salts.
o Perform an aqueous work-up, extracting the product into an organic solvent.

o Purify the crude product by column chromatography to yield the diaryl ether.

Ortho-Formylation and Deprotection

This step introduces the aldehyde group at the position ortho to the phenolic hydroxyl group.
e Protocol:

o Dissolve the diaryl ether intermediate in a suitable anhydrous solvent (e.g.,
dichloromethane).

o Cool the solution to 0 °C.

o Add a Lewis acid, such as tin(IV) chloride (SnCls), dropwise.

o Introduce a formylating agent, such as dichloromethyl methyl ether or paraformaldehyde.
o Allow the reaction to stir at low temperature, gradually warming to room temperature.

o Quench the reaction with dilute acid.

o Extract the product with an organic solvent and wash with brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

o The crude product can then be treated with boron trichloride (BClIs) to simultaneously
cleave the isopropyl protecting group and effect lactonization.

Depsidone Ring Closure (Lactonization)
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The seven-membered depsidone ring is formed through an intramolecular esterification.
e Protocol:

o The formylated and deprotected intermediate is treated with a dehydrating agent or
subjected to conditions that promote intramolecular cyclization. In the original synthesis,
treatment with boron trichloride also induced lactonization.[1]

o The reaction is typically carried out in an anhydrous solvent under inert conditions.

o After the reaction is complete, the solvent is removed, and the product is purified, often by
recrystallization or chromatography, to yield methyl O-methyl-hypopsoromate.

Late-Stage Functional Group Manipulations

The final steps of the synthesis involve the selective modification of a methyl group to an
aldehyde and subsequent demethylations.

o Selective Photobromination and Hydrolysis:
o Dissolve the depsidone core in a non-polar solvent like carbon tetrachloride.
o Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

o Irradiate the mixture with a UV lamp to initiate benzylic bromination of the target methyl
group.

o After completion, wash the reaction mixture to remove succinimide.

o The resulting benzylic bromide is then hydrolyzed to the corresponding alcohol, for
instance, by treatment with aqueous silver nitrate.

o Oxidation to the Aldehyde:
o Dissolve the hydroxymethyl derivative in an anhydrous solvent such as dichloromethane.
o Add pyridinium chlorochromate (PCC) and stir at room temperature.

o Monitor the reaction by TLC until the starting material is consumed.
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o Filter the reaction mixture through a pad of silica gel or celite to remove the chromium
byproducts.

o Concentrate the filtrate to obtain the aldehyde, methyl O-methyl-psoromate.

o Demethylation Steps:

o The first demethylation of the phenolic methyl ether is achieved using boron trichloride to
yield methyl psoromate.[1]

o The final step is the cleavage of the methyl ester to the carboxylic acid. This is
accomplished by treating methyl psoromate with lithium iodide in a high-boiling solvent like
hexamethylphosphoramide (HMPA) or collidine at an elevated temperature.[1]

o After an acidic work-up, the final product, psoromic acid, is isolated and purified.

Quantitative Data

Due to the limited access to the full experimental details of the original publication, a
comprehensive table of yields for each step cannot be provided. However, the following table
summarizes the key transformations and the expected products.
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Step Starting Material Key Reagents Product
Protected Phenol & )
1 ) ) Cu, K2COs Diaryl Ether
Brominated Aromatic
) SnCls, Dichloromethyl ~ Formylated Diaryl
2 Diaryl Ether
methyl ether Ether
Formylated Diaryl Methyl O-Methyl-
3 BCls
Ether hypopsoromate
4 Methyl O-Methyl- NBS, AIBN; then Hydroxymethyl
hypopsoromate H20/AgNOs Derivative
Hydroxymethyl Methyl O-Methyl-
5 Y . y Y PCC Y Y
Derivative psoromate
Methyl O-Methyl-
6 BCls Methyl Psoromate
psoromate
7 Methyl Psoromate Lil, HMPA Psoromic Acid

Spectroscopic Data of Psoromic Acid

The structural confirmation of synthetic psoromic acid is achieved through comparison with

the spectroscopic data of the natural product.

Spectroscopic Technique

Key Data

Infrared (IR)

Characteristic bands for a depsidone carbonyl

(~1740 cm~1) and an intramolecularly hydrogen-
bonded aldehyde (~1640 cm~1).[1]

1H NMR

Data not fully available in the searched

documents.

13C NMR

Data not fully available in the searched

documents.

Mass Spectrometry (MS)

Molecular Formula: C1sH140s, Molar Mass:

358.302 g-mol-L.[1]
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Logical Relationships in Key Transformations

The following diagram illustrates the logical progression of the key chemical transformations in
the total synthesis of Psoromic acid.

Key Synthetic Transformations
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Caption: Logical flow of key reactions in the synthesis.

Conclusion
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The total synthesis of psoromic acid, as pioneered by Sala and Sargent, provides a robust
pathway to this biologically active natural product. The key steps, including the Ullmann diaryl
ether synthesis, ortho-formylation, depsidone ring closure, and late-stage functional group
manipulations, offer valuable insights for synthetic organic chemists. While the protocols
provided herein are generalized due to the inaccessibility of the full experimental details from
the primary literature, they serve as a foundational guide for researchers aiming to synthesize
psoromic acid and its analogs for further investigation in drug discovery and development.
Accessing the original 1979 publication is highly recommended for obtaining the specific
experimental conditions required for successful replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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